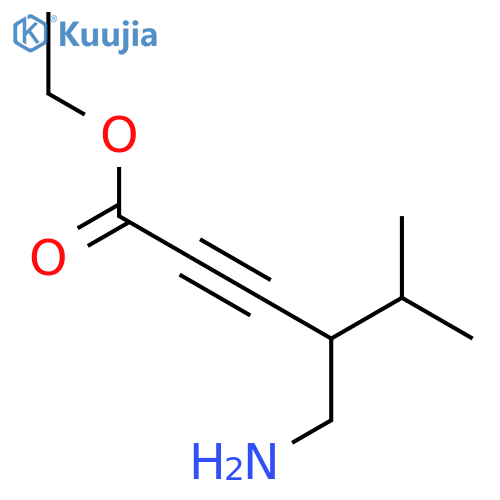

Cas no 2137581-98-5 (Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate)

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate 化学的及び物理的性質

名前と識別子

-

- 2137581-98-5

- ethyl 4-(aminomethyl)-5-methylhex-2-ynoate

- EN300-787155

- Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate

-

- インチ: 1S/C10H17NO2/c1-4-13-10(12)6-5-9(7-11)8(2)3/h8-9H,4,7,11H2,1-3H3

- InChIKey: DIYWAZSOHAARCQ-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C#CC(CN)C(C)C)=O

計算された属性

- せいみつぶんしりょう: 183.125928785g/mol

- どういたいしつりょう: 183.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 52.3Ų

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-787155-0.25g |

ethyl 4-(aminomethyl)-5-methylhex-2-ynoate |

2137581-98-5 | 95.0% | 0.25g |

$1472.0 | 2025-02-22 | |

| Enamine | EN300-787155-2.5g |

ethyl 4-(aminomethyl)-5-methylhex-2-ynoate |

2137581-98-5 | 95.0% | 2.5g |

$3136.0 | 2025-02-22 | |

| Enamine | EN300-787155-5.0g |

ethyl 4-(aminomethyl)-5-methylhex-2-ynoate |

2137581-98-5 | 95.0% | 5.0g |

$4641.0 | 2025-02-22 | |

| Enamine | EN300-787155-0.1g |

ethyl 4-(aminomethyl)-5-methylhex-2-ynoate |

2137581-98-5 | 95.0% | 0.1g |

$1408.0 | 2025-02-22 | |

| Enamine | EN300-787155-1.0g |

ethyl 4-(aminomethyl)-5-methylhex-2-ynoate |

2137581-98-5 | 95.0% | 1.0g |

$1599.0 | 2025-02-22 | |

| Enamine | EN300-787155-10.0g |

ethyl 4-(aminomethyl)-5-methylhex-2-ynoate |

2137581-98-5 | 95.0% | 10.0g |

$6882.0 | 2025-02-22 | |

| Enamine | EN300-787155-0.05g |

ethyl 4-(aminomethyl)-5-methylhex-2-ynoate |

2137581-98-5 | 95.0% | 0.05g |

$1344.0 | 2025-02-22 | |

| Enamine | EN300-787155-0.5g |

ethyl 4-(aminomethyl)-5-methylhex-2-ynoate |

2137581-98-5 | 95.0% | 0.5g |

$1536.0 | 2025-02-22 |

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate 関連文献

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoateに関する追加情報

Comprehensive Overview of Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate (CAS No. 2137581-98-5)

Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate (CAS No. 2137581-98-5) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, synthetic chemistry, and material science. This ester derivative, characterized by its unique alkyne and aminomethyl functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, combining a terminal alkyne and an amine group, makes it particularly valuable for click chemistry applications and bioconjugation strategies, which are currently trending topics in drug discovery and biotechnology.

In recent years, the demand for high-purity synthetic intermediates like Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate has surged, driven by advancements in targeted drug delivery and precision medicine. Researchers are increasingly exploring its potential in designing prodrugs and biocompatible polymers, aligning with the growing focus on sustainable chemistry and green synthesis. The compound’s CAS No. 2137581-98-5 is frequently searched in academic databases and chemical supplier platforms, reflecting its relevance in cutting-edge applications.

One of the most discussed applications of Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate is its role in peptide modification. The aminomethyl group allows for selective conjugation with carboxylic acids or other electrophiles, while the alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This dual functionality addresses common challenges in biomolecule labeling and imaging probe development, topics frequently queried in scientific forums and search engines.

The compound’s stability under physiological conditions and its compatibility with aqueous reaction environments further enhance its utility in biomedical research. For instance, it has been employed in the synthesis of fluorescent tags and MRI contrast agents, which are critical tools in diagnostics and theragnostic applications. These keywords—fluorescent probes, contrast agents, and theragnostic—are highly searched in the context of molecular imaging and personalized medicine.

From a synthetic chemistry perspective, Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate exemplifies the convergence of structural modularity and functional diversity. Its ester group offers opportunities for further derivatization, such as hydrolysis to carboxylic acids or transesterification, while the terminal alkyne can participate in Sonogashira coupling or cycloaddition reactions. These transformations are frequently explored in organic synthesis tutorials and research publications, making the compound a subject of educational interest.

In the context of industrial applications, CAS No. 2137581-98-5 is often associated with scalable synthesis and process optimization. Companies specializing in custom synthesis and contract research highlight its role in streamlining the production of high-value intermediates. Searches for bulk suppliers and technical data sheets for this compound have increased, reflecting its commercial importance.

Environmental and safety considerations are also integral to discussions about Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate. While it is not classified as hazardous, its handling requires adherence to standard laboratory safety protocols, a topic frequently queried by early-career chemists and lab technicians. Proper storage conditions (e.g., anhydrous environments, low temperatures) and compatibility with common solvents are often addressed in safety documentation.

Looking ahead, the compound’s potential in emerging technologies such as nanomedicine and bioelectronics is under investigation. Its ability to interface with biological systems while retaining synthetic flexibility aligns with the broader trend toward multifunctional materials. Keywords like nanocarriers, biointerfaces, and smart materials are increasingly associated with its applications, signaling future research directions.

In summary, Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate (CAS No. 2137581-98-5) represents a nexus of innovation in chemical biology, materials science, and pharmaceutical development. Its multifaceted reactivity and compatibility with modern synthetic techniques ensure its continued relevance in both academic and industrial settings. As search trends indicate, its applications in drug discovery, diagnostics, and sustainable chemistry will likely drive further interest and exploration.

2137581-98-5 (Ethyl 4-(aminomethyl)-5-methylhex-2-ynoate) 関連製品

- 899975-07-6(N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)ethanediamide)

- 2229649-98-1(3-hydroxy-1-(2-phenylethenyl)cyclobutane-1-carboxylic acid)

- 2138023-35-3(2-cycloheptylprop-2-enenitrile)

- 1152561-88-0(2,3-dihydro-1,4-benzodioxine-6-carboximidamide)

- 921803-73-8(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)

- 55302-96-0(5-((2-Hydroxyethyl)amino)-2-methylphenol)

- 2228347-11-1(2-3-(trifluoromethyl)-1H-pyrazol-4-ylethane-1-thiol)

- 2172282-18-5(3-bromo-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid)

- 1805533-15-6(2-Amino-6-bromo-3-fluorophenol)

- 154913-23-2(1-(4-Bromophenyl)piperidin-4-one)